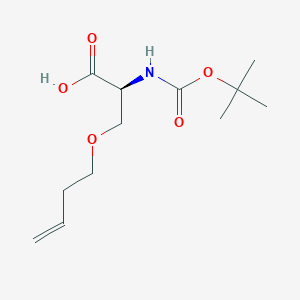

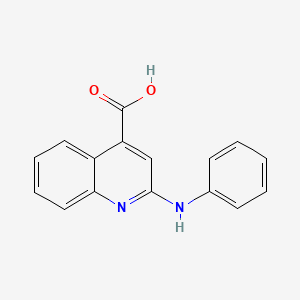

4-Quinolinecarboxylic acid, 2-(phenylamino)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolinecarboxylic acid, 2-(phenylamino)- typically involves the Pfitzinger reaction, which is a condensation reaction between isatins and ketones under acidic conditions . This method provides a straightforward approach to obtaining quinoline derivatives. Another common method involves the reaction of 2-phenyl-4-quinolinecarboxylic acid with 5-aryl-2,3-dihydro-2,3-furandiones to yield β-aroylpyruvoyl hydrazide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmentally friendly processes.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Chinolincarbonsäure, 2-(Phenylamino)-, unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder vorhandene modifizieren.

Reduktion: Dies kann verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was möglicherweise ihre Reaktivität beeinflusst.

Substitution: In der organischen Chemie üblich, können Substitutionsreaktionen eine funktionelle Gruppe durch eine andere ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Bedingungen beinhalten oft Nukleophile oder Elektrophile, abhängig von der gewünschten Substitution.

Hauptprodukte: Die Produkte dieser Reaktionen variieren stark, abhängig von den spezifischen Bedingungen und Reagenzien, die verwendet werden. So könnte die Oxidation beispielsweise zu Chinolinderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während die Substitution verschiedene Alkyl- oder Arylgruppen einführen könnte.

Wissenschaftliche Forschungsanwendungen

4-Chinolincarbonsäure, 2-(Phenylamino)-, hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.

Biologie: Ihre Derivate werden auf ihre potenziellen antimikrobiellen Eigenschaften untersucht.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Chinolincarbonsäure, 2-(Phenylamino)-, beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise wurde sie als Histon-Deacetylase-Inhibitor untersucht, der die Genexpression durch Veränderung des Acetylierungsstatus von Histonproteinen modulieren kann . Diese Modulation kann zu Zellzyklusarrest und Apoptose in Krebszellen führen, was sie zu einem vielversprechenden Kandidaten für die Krebstherapie macht.

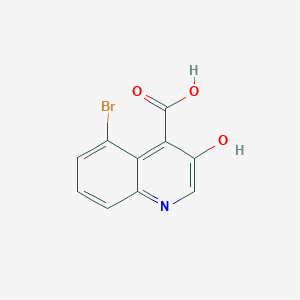

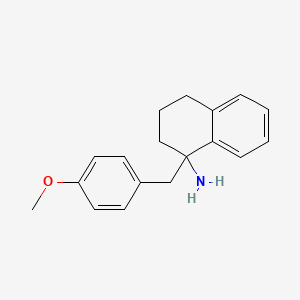

Ähnliche Verbindungen:

- 2-Phenylchinolin-4-carbonsäure

- 7-Chlor-6-Fluor-2-Phenyl-chinolin-4-carbonsäure

Vergleich: 4-Chinolincarbonsäure, 2-(Phenylamino)-, ist aufgrund ihres spezifischen Substitutionsschemas einzigartig, das ihr einzigartige chemische und biologische Eigenschaften verleiht. Im Vergleich zu anderen Chinolinderivaten hat sie eine selektive Hemmung bestimmter Enzyme gezeigt, wie z. B. Histon-Deacetylasen, was bei anderen ähnlichen Verbindungen nicht üblich ist .

Wirkmechanismus

The mechanism of action of 4-Quinolinecarboxylic acid, 2-(phenylamino)- involves its interaction with specific molecular targets. For instance, it has been studied as a histone deacetylase inhibitor, which can modulate gene expression by altering the acetylation status of histone proteins . This modulation can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Vergleich Mit ähnlichen Verbindungen

- 2-Phenylquinoline-4-carboxylic acid

- 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid

Comparison: 4-Quinolinecarboxylic acid, 2-(phenylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoline derivatives, it has shown selective inhibition of certain enzymes, such as histone deacetylases, which is not commonly observed in other similar compounds .

Eigenschaften

CAS-Nummer |

171204-15-2 |

|---|---|

Molekularformel |

C16H12N2O2 |

Molekulargewicht |

264.28 g/mol |

IUPAC-Name |

2-anilinoquinoline-4-carboxylic acid |

InChI |

InChI=1S/C16H12N2O2/c19-16(20)13-10-15(17-11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H,(H,17,18)(H,19,20) |

InChI-Schlüssel |

MPKDFVOXJKFNDS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11853561.png)

![tert-Butyl 3,4-dihydropyrrolo[3,4-b]indole-2(1H)-carboxylate](/img/structure/B11853627.png)